4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane typically involves the reaction of m-tolylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Reactants: m-Tolylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or toluene.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
The reaction yields this compound as a white crystalline solid after purification.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the dioxaborolane with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., palladium acetate, palladium chloride).
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Produced via oxidation or hydrolysis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Material Science: Employed in the preparation of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Utilized in the development of drug candidates through the formation of complex molecular architectures.
Biological Studies: Acts as a precursor for boron-containing compounds used in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boron atom in the dioxaborolane transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The meta-substitution provides distinct electronic and steric properties compared to its ortho- and para-substituted analogs, making it a valuable reagent in certain synthetic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYCZBGHPGKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375252 | |
Record name | 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253342-48-2 | |
Record name | 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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